molecular formula C19H16F2N2O2S B2409817 1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate CAS No. 1396717-73-9

1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate

Katalognummer: B2409817
CAS-Nummer: 1396717-73-9
Molekulargewicht: 374.41
InChI-Schlüssel: FWGSWOTUNNDWIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate is a useful research compound. Its molecular formula is C19H16F2N2O2S and its molecular weight is 374.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

[1-(4,7-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-yl] 2,6-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O2S/c1-10-6-7-11(2)17-16(10)22-19(26-17)23-8-12(9-23)25-18(24)15-13(20)4-3-5-14(15)21/h3-7,12H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGSWOTUNNDWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CC(C3)OC(=O)C4=C(C=CC=C4F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C_{12}H_{14}N_{2}O_2S
  • CAS Number : 1421509-45-6

Antimicrobial Activity

Research indicates that compounds containing benzothiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 1-(4,7-dimethylbenzo[d]thiazol-2-yl)azetidin have shown promising results against various bacterial strains. In vitro studies demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Enzyme Inhibition

1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin has been studied for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. In a study examining similar compounds, significant MAO-A and MAO-B inhibitory activities were reported. The IC50 values for these inhibitors ranged from 0.060 μM to 0.241 μM, indicating potent enzyme inhibition capabilities .

CompoundIC50 (μM)MAO Type
Compound A0.060 ± 0.002MAO-A
Compound B0.241 ± 0.011MAO-A
Compound C31.253 ± 0.985MAO-A (reference)

Antitumor Activity

The compound's antitumor potential has also been investigated. Studies have shown that certain analogs can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways and cell cycle regulation.

Study on MAO Inhibition

A detailed investigation into the enzyme inhibition properties of related benzothiazole derivatives demonstrated that these compounds could effectively reduce MAO activity. The study utilized fluorometric assays to measure enzyme activity and determined that structural modifications significantly influenced inhibitory potency .

Antimicrobial Efficacy Assessment

In another study focusing on antimicrobial efficacy, derivatives of benzothiazole were tested against a panel of bacterial strains. The results indicated that specific modifications enhanced antimicrobial activity, reinforcing the importance of structural diversity in developing effective antimicrobial agents .

Q & A

Q. Basic

  • Spectroscopic characterization :
    • ¹H/¹³C NMR : Assign peaks for the benzothiazole (δ 7.2–8.1 ppm), azetidine (δ 3.5–4.5 ppm), and difluorobenzoate (δ 6.8–7.3 ppm) moieties.
    • IR : Confirm ester carbonyl (C=O, ~1720 cm⁻¹) and C-F stretches (~1250 cm⁻¹).
    • Mass spectrometry : Match molecular ion peaks with theoretical m/z .

Q. Advanced

  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry and non-covalent interactions.
  • High-resolution mass spectrometry (HRMS) : Achieve ppm-level accuracy for molecular formula validation.
  • Elemental analysis : Verify C, H, N, S, and F content within ±0.3% .

What biological activities are associated with this compound, and how are they assessed?

Basic
Benzothiazole derivatives exhibit antimicrobial, anti-inflammatory, and anticancer properties. Standard assays include:

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli).
  • Anti-inflammatory : COX-1/COX-2 inhibition assays using purified enzymes .

Q. Advanced

  • Mechanistic studies :
    • Receptor binding assays : Radioligand displacement for serotonin/norepinephrine transporters (hypothesized in ).
    • Apoptosis assays : Flow cytometry with Annexin V/PI staining to evaluate anticancer activity .

How can contradictory data in biological activity studies be resolved?

Advanced
Contradictions may arise from assay variability or structural analogs. Strategies include:

Dose-response validation : Test across a wider concentration range (e.g., 0.1–100 µM).

Orthogonal assays : Confirm COX inhibition via prostaglandin E₂ ELISA alongside enzymatic assays.

Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to COX-2 versus off-targets .

What methodologies are used to study the compound’s stability under experimental conditions?

Q. Advanced

  • Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and pH extremes (1–13). Monitor degradation via HPLC at 254 nm.
  • Kinetic stability assays : Determine half-life in plasma or buffer using LC-MS.
  • Light sensitivity : UV-vis spectroscopy to detect photodegradation products .

How can structure-activity relationship (SAR) studies optimize this compound?

Q. Advanced

Analog synthesis : Modify substituents (e.g., replace difluorobenzoate with trifluoromethyl or nitro groups).

Biological testing : Compare IC₅₀ values across analogs for COX-2 inhibition.

QSAR modeling : Use partial least squares (PLS) regression to correlate electronic (Hammett σ) and steric parameters with activity .

What safety precautions are recommended for handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods due to potential respiratory irritancy.
  • Waste disposal : Follow institutional guidelines for halogenated waste .

How do researchers address discrepancies in spectroscopic data between batches?

Q. Advanced

  • Batch-to-batch analysis : Compare NMR spectra (e.g., δ 2.5 ppm for methyl groups on benzothiazole).
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed ester).
  • Isotopic labeling : Synthesize ¹⁸O-labeled ester to trace hydrolysis pathways .

What in vitro models are suitable for evaluating its pharmacokinetic properties?

Q. Advanced

  • Caco-2 monolayer assay : Predict intestinal permeability.
  • Microsomal stability : Incubate with liver microsomes (human/rat) to assess metabolic clearance.
  • Plasma protein binding : Ultrafiltration or equilibrium dialysis .

How can computational tools enhance the study of this compound?

Q. Advanced

  • Molecular dynamics (MD) : Simulate binding to COX-2 over 100 ns trajectories.
  • ADMET prediction : Use SwissADME to forecast bioavailability and toxicity.
  • Density functional theory (DFT) : Calculate Fukui indices to predict reactive sites .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.